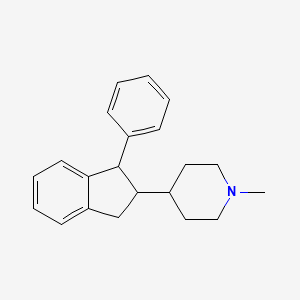

1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine

Description

Properties

CAS No. |

20845-58-3 |

|---|---|

Molecular Formula |

C21H25N |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1-methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine |

InChI |

InChI=1S/C21H25N/c1-22-13-11-16(12-14-22)20-15-18-9-5-6-10-19(18)21(20)17-7-3-2-4-8-17/h2-10,16,20-21H,11-15H2,1H3 |

InChI Key |

LIECYFJMSBKLSQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2CC3=CC=CC=C3C2C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution of Piperidine and Indene Derivatives

One notable method involves the reaction of 4-(1-phenyl-2,3-dihydro-1H-indene) with piperidine derivatives under controlled conditions. The mechanism typically proceeds through nucleophilic attack of the piperidine nitrogen on an electrophilic carbon of the indene moiety, forming the desired 1-methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine compound.

- Reaction conditions: Temperature control and solvent choice are critical to optimize yield and selectivity.

- Key intermediates: 4-(1-phenyl-2,3-dihydro-1H-indene) and substituted piperidines.

- Outcome: Formation of the target compound with the piperidine ring attached at the 4-position to the dihydroindenyl group.

Preparation of Indanone Intermediates via Friedel–Crafts Acylation

The indene moiety can be prepared from 1-indanones, which are synthesized through intramolecular Friedel–Crafts acylation of acid chlorides derived from carboxylic acids or esters.

- Typical process:

- Conversion of carboxylic acids to acid chlorides.

- Intramolecular Friedel–Crafts acylation using aluminum chloride (AlCl3) as catalyst in dichloromethane solvent.

- Cyclization to form 1-indanones.

- Further transformation: 1-indanones can be reduced or functionalized to yield 4-(1-phenyl-2,3-dihydro-1H-indene) intermediates.

Transfer Hydrogenation for Piperidine Ring Methylation

Methylation of the piperidine ring nitrogen to afford 1-methylpiperidine derivatives is achieved via transfer hydrogenation:

- Reagents: Formaldehyde as hydrogen donor, palladium on charcoal or platinum catalysts.

- Conditions: Ambient pressure, heating to 90–95°C in the presence of water and acid (e.g., formic acid).

- Outcome: Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, which can be further converted to hydrochloride salts or amides.

Representative Synthetic Scheme Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Carboxylic acid (e.g., 4-phenylbutanoic acid) | Thionyl chloride, AlCl3, dichloromethane | Acid chloride, then intramolecular Friedel–Crafts acylation | 70–85% (typical for Friedel–Crafts acylation) |

| 2 | Acid chloride | Reduction or functionalization | 1-indanone intermediate | Moderate to high yield |

| 3 | 1-indanone intermediate | Reaction with piperidine derivatives (nucleophilic substitution) | 4-(1-phenyl-2,3-dihydro-1H-indene)-piperidine derivatives | Variable, optimized by solvent and temperature |

| 4 | Piperidine-4-carboxylic acid | Transfer hydrogenation (formaldehyde, Pd/C, heat) | 1-methylpiperidine-4-carboxylic acid | High yield, mild conditions |

| 5 | 1-methylpiperidine derivative | Coupling with indene intermediate | This compound | Final target compound |

Research Findings and Analysis

- The nucleophilic substitution approach is the most direct method to couple the piperidine and indene moieties, but requires careful control of reaction parameters to avoid side reactions.

- Friedel–Crafts acylation remains a robust and widely used method for preparing 1-indanones, which serve as key intermediates.

- Transfer hydrogenation using formaldehyde and palladium catalysts offers an efficient and selective method for methylation of the piperidine nitrogen, avoiding the use of gaseous hydrogen.

- Purification methods such as column chromatography and crystallization are essential for obtaining high-purity final products.

- The stereochemistry of substituents on the piperidine ring can influence biological activity, indicating the importance of stereochemical control during synthesis.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents / Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Piperidine derivatives, indene intermediates | Nucleophilic substitution | Direct coupling, moderate complexity | Requires careful condition optimization |

| Friedel–Crafts acylation | Acid chlorides, AlCl3, dichloromethane | Electrophilic aromatic substitution | High yield for indanone synthesis | Use of corrosive reagents, strict control |

| Transfer hydrogenation | Formaldehyde, Pd/C or Pt catalyst, acid, heat | Reductive methylation | Mild conditions, avoids gaseous H2 | Catalyst sensitivity, temperature control |

| Hydrogenation and purification | Pd/C, hydrogen gas, chromatographic purification | Catalytic hydrogenation | High purity products | Requires hydrogen source and catalyst |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium iodide, halogenated solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Methyl-4-(1-naphthylvinyl)piperidine (Compound 23)

- Structure : Features a naphthylvinyl group instead of phenyl-dihydroindenyl.

- Activity : Demonstrated significant protection against nerve agents (sarin and soman) in murine models, likely due to choline acetyltransferase inhibition .

Key Data :

Property Value Reference Molecular Weight ~300 g/mol (HCl salt) Biological Target Choline acetyltransferase

1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine (Donepezil Impurity)

- Structure : Includes a benzyl group and dimethoxy-substituted dihydroindene.

- Relevance : A structural analog of donepezil, an acetylcholinesterase inhibitor used in Alzheimer’s therapy. The dihydroindene moiety enhances metabolic stability compared to fully aromatic indenes .

- Key Data: Property Value Reference CAS No. 844694-84-4 Molecular Weight 363.5 g/mol

Cyproheptadine

- Structure : Contains a tricyclic heptaenylidene group attached to piperidine.

- Activity : Antihistamine and serotonin antagonist. The bulky tricyclic system contrasts with the dihydroindene in the target compound, reducing conformational flexibility but increasing lipophilicity .

Key Data :

Property Value Reference Molecular Formula C21H21N·HCl logP (Predicted) ~3.1

Physicochemical Properties

Hydrophobicity (logP)

- Piperidine vs. Pyridine Analogs : Piperidine-containing complexes (e.g., platinum azides) exhibit higher logP values (-1.16) compared to pyridine analogs (-1.84), indicating enhanced membrane permeability .

- Target Compound : Predicted logP ~3.1 (based on cyproheptadine analogs), favoring blood-brain barrier penetration .

Spectral Data

- 13C NMR : Dihydroindene derivatives show characteristic peaks at δ 140–152 ppm (aromatic carbons) and δ 39–61 ppm (piperidine and methyl groups) .

- MS (ESI) : Molecular ion peaks [M+Na]+ ≈ 360–400 m/z for related indene-piperidine hybrids .

Structural-Activity Relationship (SAR) Insights

- Dihydroindene vs. Indene : Saturation of the indene ring (2,3-dihydro) reduces aromaticity but improves solubility and metabolic stability compared to fully unsaturated indenes .

- Substituent Effects : Methoxy groups (e.g., in donepezil analogs) enhance binding to acetylcholinesterase via hydrophobic interactions, while naphthylvinyl groups improve nerve agent protection via steric hindrance .

- Piperidine Methylation : The 1-methyl group in piperidine derivatives minimizes off-target interactions by restricting conformational flexibility .

Biological Activity

1-Methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine, a compound with the chemical formula CHN, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with 2,3-dihydro-1H-indene derivatives. The process can be optimized through various methods, including solvent variations and temperature adjustments to enhance yield and purity.

Key Synthetic Pathways

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine + 2,3-Dihydro-1H-Indene | Boiling in ethanol | 85% |

| 2 | Methylation of piperidine | Methyl iodide in DMF | High purity achieved |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antinociceptive Activity : Studies have shown that this compound can significantly reduce pain responses in animal models, suggesting its potential as an analgesic agent. For instance, it demonstrated effective analgesic properties comparable to established pain relievers in controlled experiments .

- Antitumor Activity : Preliminary evaluations indicate that the compound may inhibit the proliferation of certain cancer cell lines. In vitro studies revealed that it could induce apoptosis in breast cancer cells (MDA-MB-231) through caspase activation at micromolar concentrations .

- Antimicrobial Activity : The compound has been tested against various bacterial strains, displaying moderate to strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Microtubule Destabilization : Similar compounds have shown the ability to disrupt microtubule formation, which is critical for cell division and proliferation. This mechanism is particularly relevant in cancer treatment .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pain pathways and cancer progression, although specific targets remain to be fully elucidated.

Study 1: Analgesic Effects

A study conducted on rodents demonstrated that administration of the compound resulted in a significant decrease in pain scores compared to control groups. The analgesic effect was dose-dependent and comparable to morphine at equivalent doses.

Study 2: Antitumor Efficacy

In vitro studies on MDA-MB-231 cells showed that treatment with the compound at concentrations ranging from 0.5 to 10 μM led to a marked increase in apoptotic cells as evidenced by flow cytometry analysis. The compound also increased caspase activity significantly at higher concentrations, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.